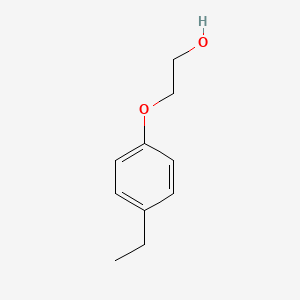2-(4-Ethylphenoxy)ethanol
CAS No.: 54411-10-8
Cat. No.: VC3774721
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54411-10-8 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)ethanol |
| Standard InChI | InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | FPKROJQUJYKRPV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCO |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCO |
Introduction
Chemical Identity and Structure
2-(4-Ethylphenoxy)ethanol is an organic compound belonging to the phenoxy alcohol family. Though direct structural data is limited in the provided sources, we can determine its fundamental characteristics through chemical nomenclature principles.
Basic Chemical Properties
| Property | Value/Description |
|---|---|
| Chemical Class | Phenoxy alcohol |
| Structure | 4-ethylphenyl group connected to an ethanol moiety via an oxygen bridge |
| Functional Groups | Aromatic ring, ether linkage, primary alcohol |
| Similar Compounds | 2-(4-Methylphenyl)ethanol, 4-Methylphenethyl alcohol |
The compound features an ethoxy bridge connecting a 4-ethylphenyl group to an ethanol moiety, making it useful as an intermediate in various synthetic pathways.
Chemical Reactivity and Applications
Derivative Formation
Search result #7 discusses "2-(4-Ethylphenoxy)ethyl methanesulfonate" (CAS No. 853020-80-1), which represents a derivative of 2-(4-Ethylphenoxy)ethanol. This suggests the compound can undergo further functionalization, particularly at the hydroxyl group.
Patent information in search result #12 indicates that aryloxyethanols (a class that would include our compound of interest) can be oxidized to produce aryloxyacetic acids . The patent describes "a process in which an oxygen-containing gas is made to act on an aryloxyethanol by using a platinum-based catalyst in an alkali aqueous medium" .
| Property | Expected Characteristics |
|---|---|
| Physical State | Likely a clear liquid at room temperature |
| Color | Potentially colorless to light yellow |
| Odor | May have a floral or balsamic odor profile |
| Solubility | Likely soluble in organic solvents, partially soluble in water |
| Hazard Category | Potential Concern |
|---|---|
| Flammability | Likely combustible (similar compounds have flash points above 100°C) |
| Reactivity | May react with strong oxidizing agents |
| Health Effects | May cause eye or skin irritation upon direct contact |
| Environmental | Should not be released into the environment without proper treatment |
Recommended Precautions
Standard laboratory safety measures would apply, including:
-
Use in well-ventilated areas
-
Wear appropriate personal protective equipment
-
Avoid contact with skin and eyes
-
Proper disposal according to local regulations
Research Limitations and Future Directions
The limited availability of specific information on 2-(4-Ethylphenoxy)ethanol in the provided search results highlights several research gaps:
-
Comprehensive physical and chemical property data
-
Toxicological profiles and ecological impact assessments
-
Detailed synthetic methodologies optimized for this specific compound
-
Structure-activity relationship studies
-
Applications beyond use as a synthetic intermediate
Future research directions should address these gaps to develop a more comprehensive understanding of this compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume